REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[N:9]1([C:14]2[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=2)[CH:13]=[N:12][CH:11]=[N:10]1.[CH3:22][C:23]1([CH3:31])[O:28][C:27](=[O:29])[CH2:26][C:25](=[O:30])[O:24]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>C(O)C.C(O)(C)C>[N:9]1([C:14]2[CH:21]=[CH:20][C:17]([CH2:18][CH:26]3[C:27](=[O:29])[O:28][C:23]([CH3:31])([CH3:22])[O:24][C:25]3=[O:30])=[CH:16][CH:15]=2)[CH:13]=[N:12][CH:11]=[N:10]1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=CC=C(C=O)C=C1
|
Name
|
Intermediate 45
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was stirred for 10 minutes at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by rotary evaporation at 35° C.
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with isopropanol (150 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |